N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1223980-99-1
VCID: VC6916923
InChI: InChI=1S/C21H18ClN5O4S/c1-30-16-8-7-13(11-14(16)22)23-18(28)12-32-21-25-24-19-20(29)26(9-10-27(19)21)15-5-3-4-6-17(15)31-2/h3-11H,12H2,1-2H3,(H,23,28)
SMILES: COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)Cl
Molecular Formula: C21H18ClN5O4S
Molecular Weight: 471.92

N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

CAS No.: 1223980-99-1

Cat. No.: VC6916923

Molecular Formula: C21H18ClN5O4S

Molecular Weight: 471.92

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide - 1223980-99-1

Specification

CAS No. 1223980-99-1
Molecular Formula C21H18ClN5O4S
Molecular Weight 471.92
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H18ClN5O4S/c1-30-16-8-7-13(11-14(16)22)23-18(28)12-32-21-25-24-19-20(29)26(9-10-27(19)21)15-5-3-4-6-17(15)31-2/h3-11H,12H2,1-2H3,(H,23,28)
Standard InChI Key KPLHFOJKQYYEQK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)Cl

Introduction

N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-124triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic compound that incorporates several functional groups, including a triazolopyrazine ring system, a sulfanyl linkage, and an acetamide moiety. The presence of chloro and methoxy substituents on the phenyl ring suggests potential applications in pharmaceuticals or agrochemicals due to their ability to modulate biological activity.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazolopyrazine core, introduction of the sulfanyl group, and attachment of the acetamide moiety. Common reagents might include hydrazine derivatives for forming the triazole ring and chloroacetyl chloride for introducing the acetamide group.

Potential Applications

Compounds with similar structures have been explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H- triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide would depend on its ability to interact with biological targets, which could be assessed through in vitro and in vivo studies.

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